[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate is an organic compound that features a triazole ring, a carbamoyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Carbamoyl Group: The triazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Acetylation of the Phenyl Group: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or phenyl acetate derivatives.
Scientific Research Applications
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks with luminescent properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Phenyl Acetate: A simple ester with a phenyl group and an acetate moiety.
Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate is unique due to the combination of its triazole ring, carbamoyl group, and phenyl acetate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
405146-84-1 |
---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-5-3-2-4-9(10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
InChI Key |
VSNKXVCGHIDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.